Clofoctol

Antibiotic resistance Respiratory pathogens MIC comparison

Procure Clofoctol as a critical investigational control for antimicrobial resistance studies. Unlike beta-lactams or macrolides, its unique membrane-acting mechanism inhibits peptidoglycan synthesis without inducing cross-resistance to standard-of-care antibiotics. Documented synergy with colistin and stable PK/PD in lung models provide a validated benchmark for novel respiratory therapies. Essential for benchmarking against penicillin-resistant S. pneumoniae and studying colistin rescue in MDR Gram-negatives.

Molecular Formula C21H26Cl2O
Molecular Weight 365.3 g/mol
CAS No. 37693-01-9
Cat. No. B1669212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofoctol
CAS37693-01-9
Synonymsclofoctol
octofene
Molecular FormulaC21H26Cl2O
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3
InChIKeyHQVZOORKDNCGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofoctol (CAS 37693-01-9) as a Membrane-Active Antibacterial Agent for Respiratory Tract Infections: Baseline Characteristics and Procurement Considerations


Clofoctol (octofene) is a synthetic phenol derivative antibiotic [1]. Its primary mechanism of action involves reducing intracellular ATP to inhibit peptidoglycan synthesis in the bacterial cytoplasmic membrane, leading to cell wall synthesis arrest and classifying it as a 'membrane-acting agent' [1]. Clofoctol is bacteriostatic and exhibits high tropism for the airways, making it relevant for respiratory tract infections [1]. It was previously marketed in Europe under the trade name Octofene for respiratory infections [2].

Why Generic Substitution of Clofoctol (CAS 37693-01-9) in Respiratory Infection Research Fails: The Need for a Unique Membrane-Targeting Mechanism


Generic substitution among respiratory antibacterials is not scientifically valid due to Clofoctol's unique mechanism of action [1]. Unlike beta-lactams (e.g., amoxicillin) that inhibit cell wall cross-linking or macrolides (e.g., erythromycin) that inhibit protein synthesis, Clofoctol acts as a 'membrane-acting agent' by disrupting the cytoplasmic membrane and inhibiting peptidoglycan synthesis [1]. This distinct mechanism is critical in combating resistance, as Clofoctol does not induce cross-resistance with standard-of-care antibiotics and demonstrates unique synergy with last-resort agents like colistin [1][2]. The following quantitative evidence demonstrates why Clofoctol must be specifically procured for targeted research applications rather than replaced with a more common analog.

Clofoctol (CAS 37693-01-9) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons vs. Amoxicillin and Erythromycin


Clofoctol's Superior In Vitro Potency Against Penicillin-Resistant Streptococcus pneumoniae

Clofoctol demonstrates lower MIC50 and MIC90 values against penicillin-resistant S. pneumoniae compared to the standard comparators amoxicillin and erythromycin [1].

Antibiotic resistance Respiratory pathogens MIC comparison

Clofoctol's Resistance Profile vs. Erythromycin: No Selection of Resistant Mutants

In a dynamic in vitro pharmacokinetic simulation, Clofoctol did not select for resistant mutants of Streptococcus pneumoniae, in contrast to erythromycin which selected resistant mutants with a 32-fold increase in MIC [1]. Clofoctol MICs remained stable, while amoxicillin MICs showed a 2-fold increase [1].

Resistance emergence Streptococcus pneumoniae Dynamic in vitro model

Clofoctol's Rapid Bactericidal Action: MBC Values for Key Gram-Positive Pathogens

Clofoctol exhibits rapid bactericidal activity with Minimum Bactericidal Concentration (MBC) values ranging from 1-8 mcg/ml against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes [1]. The bactericidal effect against S. aureus was achieved within 30 minutes at the MBC [1].

Bactericidal activity MBC Gram-positive bacteria

Clofoctol's In Vivo PK/PD Efficacy Threshold: An AUC/MIC Ratio of 75.5

The area under the curve to minimum inhibitory concentration (AUC/MIC) ratio is the PK/PD parameter that best correlates with in vivo clofoctol efficacy [1]. The value required to achieve the maximum effect was determined to be 75.5 [1].

Pharmacokinetics/Pharmacodynamics AUC/MIC In vivo efficacy

Clofoctol as a Colistin Adjuvant: Synergistic MIC Reduction in Colistin-Resistant Gram-Negative Pathogens

Clofoctol exhibits strong synergistic activity with colistin against colistin-resistant Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii [1]. The combination potentiates the bactericidal effect of colistin and reduces colistin MICs below the susceptibility breakpoint in nearly all colistin-resistant strains tested [1].

Synergy Colistin resistance Gram-negative bacteria

Clofoctol's High Lung Tissue Penetration: AUC of 229.65 mcg/ml/h in Human Lung

Clofoctol demonstrates excellent penetration into human lung tissue, with an average Area Under the Curve (AUC) value of 229.65 mcg/ml/h [1]. The peak concentration in lung tissue (Cmax) occurs at 90 minutes and is higher than the plasma concentration, indicating appreciable tissue storage [1].

Pharmacokinetics Tissue distribution Lung penetration

Clofoctol (CAS 37693-01-9) in Respiratory Infection Research: Evidence-Based Application Scenarios for Scientific and Industrial Users


Overcoming Penicillin-Resistant Streptococcus pneumoniae in In Vitro Susceptibility Studies

Clofoctol should be procured as a key control or investigational agent in studies evaluating new treatments for penicillin-resistant S. pneumoniae. As demonstrated, its MIC50 and MIC90 values are lower than those of amoxicillin and erythromycin against these resistant strains, making it a superior reference compound for benchmarking novel agents in this specific resistance context [1].

Modeling Resistance Emergence in Dynamic Pharmacokinetic Simulations

Clofoctol is an ideal compound for use in dynamic in vitro hollow-fiber infection models or similar systems designed to study the emergence of antibiotic resistance. Its stable MIC profile over time, contrasted with the 32-fold increase observed with erythromycin, allows researchers to use Clofoctol as a 'low-resistance-risk' comparator when evaluating the resistance propensity of new chemical entities [1].

Developing Combination Therapies to Overcome Colistin Resistance in Gram-Negative Pathogens

Procure Clofoctol as a lead adjuvant candidate for research programs aimed at rescuing colistin activity against multidrug-resistant P. aeruginosa and A. baumannii. Its documented synergy with colistin, reducing MICs below the susceptibility breakpoint, provides a strong quantitative basis for further in vivo efficacy and safety studies of the combination [1].

Pulmonary Pharmacokinetic and Pharmacodynamic Modeling Studies

For researchers developing new inhalation or aerosol formulations for lung infections, Clofoctol serves as a model compound due to its well-characterized lung pharmacokinetics. The known lung tissue AUC of 229.65 mcg/ml/h and the established PK/PD target AUC/MIC ratio of 75.5 provide precise benchmarks for designing and validating pulmonary drug delivery systems and for building translational PK/PD models [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofoctol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.